

Azomethine-H Monosodium Salt Hydrate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Azomethine-H monosodium salt hydrate

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This in-depth technical guide provides a comprehensive overview of the solubility and stability of **Azomethine-H monosodium salt hydrate**, a crucial reagent in various analytical and research applications. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of the compound's properties.

Core Properties

Azomethine-H monosodium salt hydrate is a yellow to orange powder widely used as a colorimetric reagent, particularly for the determination of boron in various samples such as soil, plants, and water.^[1] Its utility in these applications is intrinsically linked to its solubility and stability characteristics.

Solubility Profile

Azomethine-H monosodium salt hydrate exhibits solubility in a range of polar solvents. Quantitative solubility data is summarized in the table below. The dissolution in aqueous solutions can be facilitated by gentle heating.

Solvent	Concentration	Observations
1 M Sodium Hydroxide (NaOH)	49.00 - 51.00 mg/mL	Yellow to orange solution
Dimethyl Sulfoxide (DMSO)	55 mg/mL	Sonication is recommended[2]
Water	Soluble; approx. 18 g/L (based on protocol)	Gentle heating aids dissolution[3][4][5][6]
Ethanol	Soluble	Quantitative data not specified[4][5][6]
Acetone	Soluble	Quantitative data not specified[4][5][6]

Stability Characteristics

The stability of **Azomethine-H monosodium salt hydrate** is crucial for its reliable use in experimental settings. It is a chemically stable compound under standard ambient conditions. [7][8]

Key Stability Factors:

- Storage: The solid compound is stable for at least two years when stored at room temperature, protected from light and moisture.[3][6]
- Solution Stability: An aqueous reagent solution of Azomethine-H containing ascorbic acid as an antioxidant is stable for up to 20-48 hours when stored properly (e.g., refrigerated and protected from light).[3]
- pH: The optimal pH for the formation of the boron-azomethine H complex is in the range of 5.2 to 6.0.[9] The stability of the complex, and by extension the reagent in the reaction mixture, is influenced by pH.
- Incompatibilities: The compound is incompatible with strong oxidizing agents.[7]
- Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]

Experimental Protocols

The most well-documented application of **Azomethine-H monosodium salt hydrate** is in the spectrophotometric determination of boron. Below are detailed experimental protocols for this method.

Preparation of Azomethine-H Reagent Solution

This protocol details the preparation of the Azomethine-H reagent for colorimetric analysis.

Materials:

- **Azomethine-H monosodium salt hydrate**
- Deionized water
- Ascorbic acid
- 100 mL volumetric flask
- Hot water bath

Procedure:

- Weigh 0.90 g of **Azomethine-H monosodium salt hydrate** and transfer it to a 100 mL volumetric flask containing approximately 50 mL of deionized water.^[3]
- Add 2.0 g of ascorbic acid to the flask.^[3]
- Gently heat the mixture in a hot water bath to dissolve the solids.^[3]
- Allow the solution to cool to room temperature.
- Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.^[3]
- If the solution appears turbid, gently reheat it in the hot water bath until it clarifies. Allow it to cool and ensure the final volume is 100 mL.^[3]
- Store the reagent solution in a refrigerator for up to 48 hours.^[3]

Spectrophotometric Determination of Boron

This protocol outlines the procedure for using the prepared Azomethine-H reagent to determine the concentration of boron in a sample.

Materials:

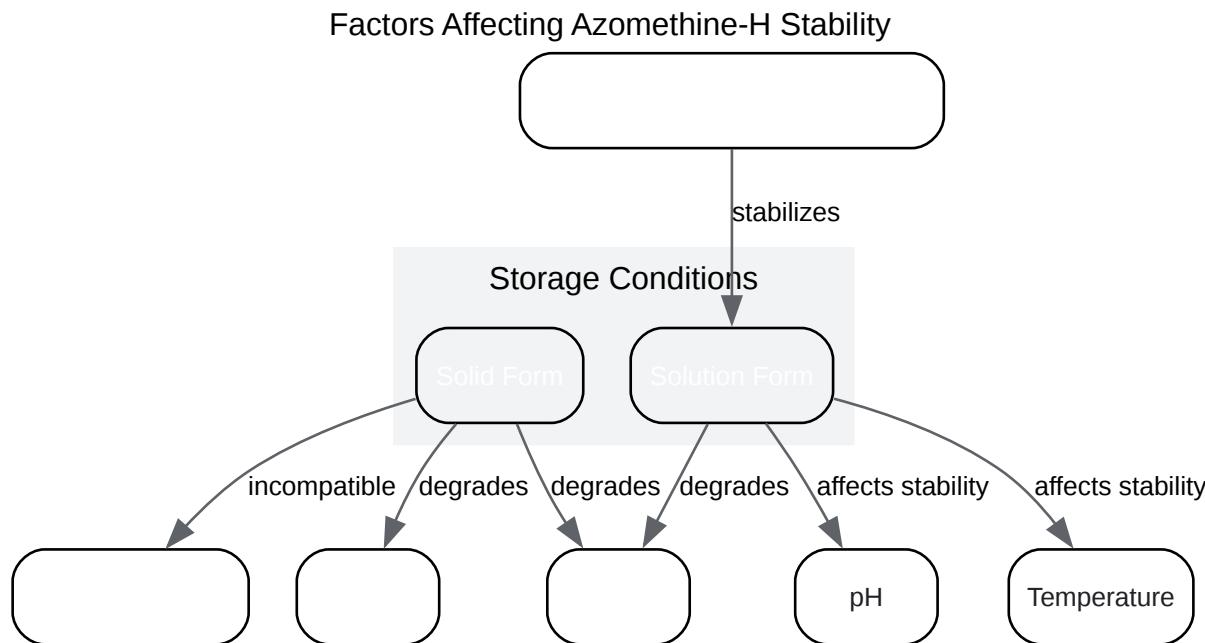
- Sample containing boron (e.g., soil extract, water sample)
- Azomethine-H reagent solution (prepared as in 4.1)
- Buffer-masking agent (e.g., ammonium acetate, EDTA)[3]
- Polystyrene test tubes
- Pipettes
- Spectrophotometer

Procedure:

- Pipette a known volume of the sample extract (e.g., 3 mL) into a polystyrene test tube.[3]
- Add a specific volume of a buffer-masking agent (e.g., 1 mL) to the test tube and mix well. The buffer is crucial to maintain the optimal pH for the reaction.[3]
- Add a known volume of the Azomethine-H reagent solution (e.g., 1 mL) to the test tube and mix thoroughly.[3]
- Allow the solution to stand for a specified period (e.g., 1 hour) for full color development.[3]
- Measure the absorbance of the solution using a spectrophotometer at a wavelength of 410-430 nm.[3][7]
- The boron concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard boron solutions.

Visual Diagrams

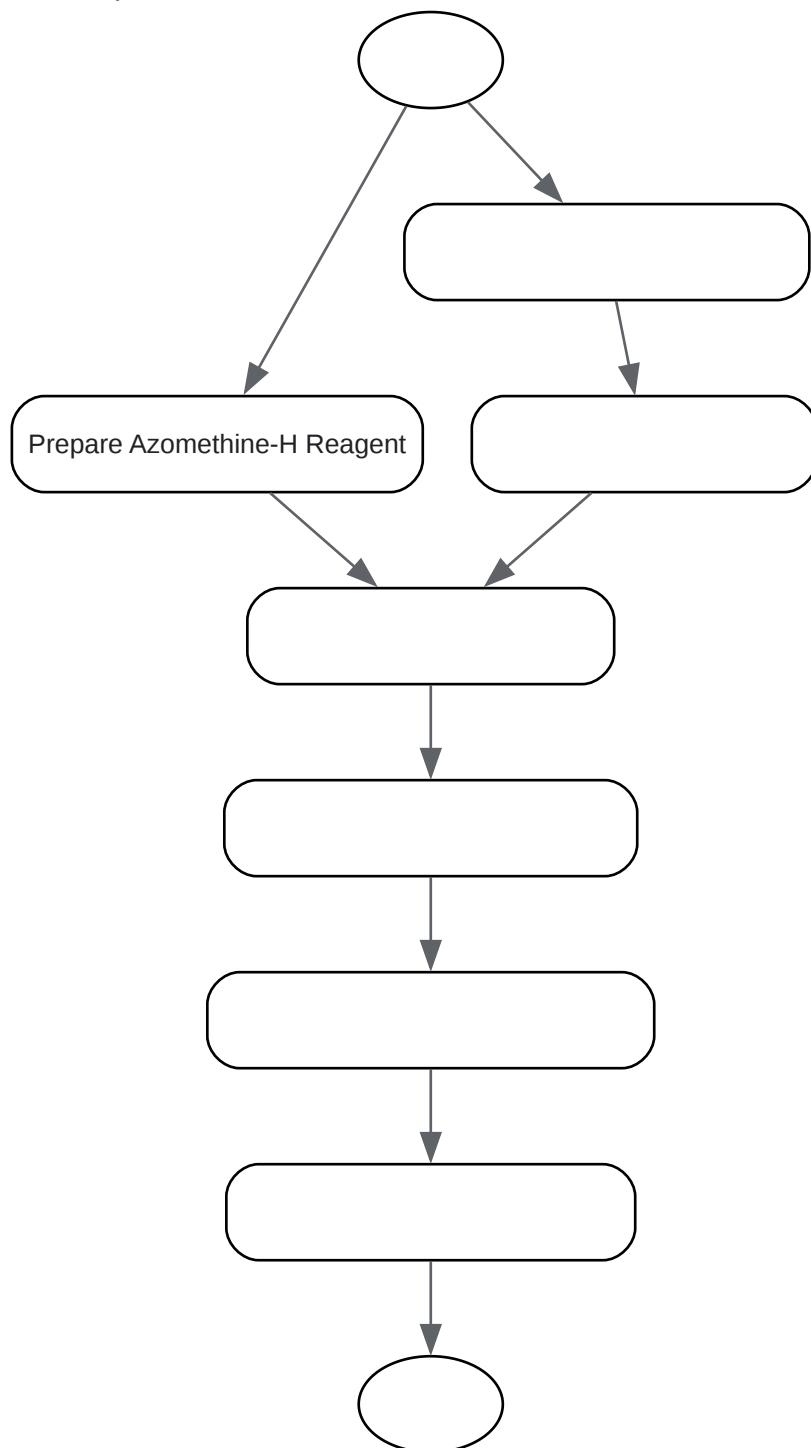
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



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Caption: Factors influencing the stability of Azomethine-H.

Experimental Workflow for Boron Determination

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Caption: Workflow for boron analysis using Azomethine-H.

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